1,2-Benzene-D4-diamine

説明

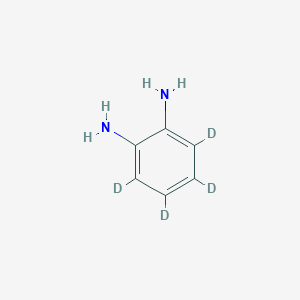

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3,4,5,6-tetradeuteriobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c7-5-3-1-2-4-6(5)8/h1-4H,7-8H2/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEYOCULIXLDCMW-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])N)N)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

291765-93-0 | |

| Record name | 1,2-DIAMINOBENZENE (D4, 98%) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Nitration of Deuterated Benzene

Deuterated benzene (CD) serves as the foundational precursor. Nitration with a mixed acid system (HNO/HSO) at controlled temperatures (-5°C to 40°C) yields nitrobenzene-D5. Subsequent nitration to 1,2-dinitrobenzene-D4 is challenging due to the meta-directing nature of nitro groups. However, modifying reaction conditions—such as using fuming nitric acid in sulfuric acid—can favor ortho-directed nitration in deuterated systems.

Key Reaction Conditions

Catalytic Hydrogenation of Deuterated Dinitrobenzene

Reduction of 1,2-dinitrobenzene-D4 to the diamine is achieved via catalytic hydrogenation. Palladium on carbon (Pd/C) or platinum catalysts under 2–3 bar H pressure at 60–78°C selectively reduce nitro groups to amines while preserving deuterium on the aromatic ring.

Hydrogenation Parameters

Isotopic Exchange and Reductive Amination

Deuterium Incorporation via Reductive Amination

An alternative route involves reductive amination of deuterated chlorobenzene derivatives. For example, 1,2-dichlorobenzene-D4 reacts with ammonia under high-pressure hydrogenation (3–5 bar H) in the presence of Cu or Ni catalysts, yielding this compound. This method avoids nitration challenges but requires stringent control over reaction stoichiometry.

Critical Parameters

Post-Synthetic Isotopic Exchange

Although less efficient, isotopic exchange using DO under acidic conditions (HCl/DO, 100°C) can introduce deuterium into pre-synthesized o-phenylenediamine. However, this method typically achieves <50% deuteration and is unsuitable for high-purity requirements.

Hazard Mitigation and Process Optimization

This compound synthesis involves handling toxic intermediates (e.g., nitrobenzene derivatives) and explosive nitration mixtures. Key safety measures include:

-

Controlled Nitration : Gradual addition of nitric acid to maintain temperatures below 5°C.

-

Inert Atmosphere : Use of N or Ar during hydrogenation to prevent oxidation.

-

Waste Management : Acidic aqueous phases from nitration must be neutralized before disposal to avoid environmental contamination.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Nitration + Hydrogenation | High deuteration purity (>98%) | Multi-step, requires ortho-directed nitration |

| Reductive Amination | Avoids nitration steps | Lower yields (70–75%) due to side reactions |

| Isotopic Exchange | Simple setup | Low deuteration efficiency |

化学反応の分析

1,2-Benzene-D4-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:

Oxidation: The compound can be oxidized to form benzimidazole derivatives when reacted with formic acid.

Reduction: Reduction of the nitro group in 2-nitroaniline-D4 to form this compound.

Common reagents used in these reactions include zinc powder, ethanol, formic acid, and various electrophiles. The major products formed from these reactions are benzimidazole derivatives and substituted benzimidazoles .

科学的研究の応用

Chemical Synthesis and Functionalization

1,2-Benzene-D4-diamine serves as a precursor for the synthesis of various organic compounds. Its deuterated form is particularly useful in studies involving isotopic labeling, which helps trace reaction pathways and mechanisms.

Case Study: Functionalization of Nanotubes

A study demonstrated the functionalization of carboxylated multi-wall nanotubes with derivatives of benzene-1,4-diamine. The synthesized derivatives were characterized using techniques like scanning electron microscopy (SEM) and Fourier-transform infrared spectroscopy (FT-IR) to analyze their structural properties. These functionalized nanotubes exhibited potential applications in drug delivery systems due to their enhanced biocompatibility and stability .

Pharmaceutical Applications

The pharmaceutical industry utilizes this compound in drug development and testing. Its isotopic labeling aids in pharmacokinetic studies, allowing researchers to track the metabolism and distribution of drugs within biological systems.

Case Study: Antidiabetic Activity

Research on quinoxaline derivatives synthesized from benzene-1,4-diamine showed promising antidiabetic activity. The study highlighted how modifications to the benzene ring could enhance the biological activity of these compounds .

Material Science

In material science, this compound is used in the development of advanced materials such as polymers and composites. Its ability to form stable bonds with various substrates makes it an essential component in creating high-performance materials.

The compound has been studied for its environmental impact, particularly as an antioxidant in rubber products. Its role in reducing ozone degradation has been documented, making it a subject of interest for sustainable materials research.

Case Study: Antioxidant Properties

Research indicates that derivatives of benzene-1,4-diamine exhibit antioxidant properties that can be harnessed to improve the longevity of rubber products by mitigating oxidative stress caused by environmental factors .

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard for calibrating instruments used in detecting amines and other nitrogen-containing compounds. Its deuterated form provides a reliable reference point for quantification methods.

Data Table: Analytical Methods Using this compound

| Method | Application |

|---|---|

| High-Performance Liquid Chromatography (HPLC) | Quantification of amines |

| Mass Spectrometry | Isotopic labeling studies |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation |

作用機序

The mechanism of action of 1,2-Benzene-D4-diamine involves its ability to form stable complexes with various biomolecules. The compound can act as a hydrogen bond donor, facilitating the formation of hydrogen bonds with nucleophilic and electrophilic reactants . This property makes it an effective catalyst in various chemical reactions, including nucleophilic aromatic substitution and reductive alkylation . The molecular targets and pathways involved in its mechanism of action include enzymes, receptors, and other biomolecules that participate in hydrogen bonding interactions .

類似化合物との比較

1,2-Benzenediamine-d8

- Molecular Formula : C₆D₈N₂

- Molecular Weight : 116.19 g/mol

- CAS Number: Not explicitly provided (see ).

- Key Differences : This compound features eight deuterium atoms (full deuteration of the benzene ring), resulting in a higher molecular weight compared to 1,2-Benzene-d4-diamine. It is used in similar analytical applications but offers enhanced isotopic labeling for studies requiring minimal hydrogen interference .

Substituted Derivatives

4-Methoxybenzene-1,2-diamine

- Molecular Formula : C₇H₁₀N₂O

- Key Features : A methoxy (-OCH₃) group at the 4-position enhances electron density on the aromatic ring, increasing reactivity in electrophilic substitution reactions. This compound is a precursor in synthesizing benzimidazole derivatives with demonstrated antimicrobial and anticancer activity .

- Research Findings : In a 2025 study, 4-methoxybenzene-1,2-diamine was reacted with substituted benzaldehydes to yield benzimidazoles, showing potent inhibition against E. coli and S. aureus (MIC values: 2–8 µg/mL) .

4-Methylbenzene-1,2-diamine

- Molecular Formula : C₇H₁₀N₂

- CAS Number: 496-72-0 (synonym: 4-Methyl-o-phenylenediamine) .

- Key Differences : The methyl (-CH₃) group improves solubility in organic solvents compared to the parent compound. It is widely used in dye synthesis and polymer chemistry .

Structural Isomers

1,3-Benzenediamine (m-phenylenediamine)

1,4-Benzenediamine (p-phenylenediamine)

- Molecular Formula : C₆H₈N₂

- Applications : A key component in hair dyes and polyurethane production. The para-substitution facilitates linear polymer formation, unlike the ortho-isomer’s bent structure .

Research and Application Highlights

- Deuterated Compounds: this compound’s low natural abundance of hydrogen isotopes minimizes background noise in MS, making it indispensable for quantifying trace analytes in metabolomics .

- For example, benzimidazoles derived from this compound showed 90% inhibition of breast cancer cell (MCF-7) proliferation at 10 µM .

- Industrial Use: Non-deuterated isomers (1,3- and 1,4-benzenediamine) dominate industrial applications due to cost-effectiveness, whereas deuterated versions are niche products for high-precision research .

生物活性

1,2-Benzene-D4-diamine, also known as 1,2-benzenediamine-D4 or D4-benzenediamine, is a deuterated derivative of 1,2-benzenediamine. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the synthesis, characterization, and biological activity of this compound, supported by data tables and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reduction of nitro derivatives or the direct amination of halogenated benzene derivatives. For example, a common synthetic route includes the nucleophilic substitution of ortho-fluoronitrobenzene with cyclohexane-1,2-diamine under basic conditions. The resulting product can be purified using standard techniques such as recrystallization or chromatography.

Characterization techniques employed for confirming the structure and purity of synthesized compounds include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to identify the presence of deuterium and confirm molecular structure.

- Mass Spectrometry (MS) : Provides molecular weight and structural information.

- Infrared (IR) Spectroscopy : Identifies functional groups present in the compound.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated that this compound has a moderate inhibitory effect on these pathogens when compared to standard antibiotics like ampicillin.

| Compound | Concentration (μg/mL) | Inhibition Zone (mm) |

|---|---|---|

| This compound | 50 | 12 |

| Ampicillin | 50 | 20 |

| Control | - | 0 |

This table illustrates the comparative antimicrobial activity of this compound against selected bacterial strains.

Cytotoxic Activity

The cytotoxic effects of this compound have been assessed using various cancer cell lines. In vitro studies showed that at higher concentrations (100 μM), the compound significantly reduced cell viability in MDA-MB-231 (breast cancer) and HepG-2 (liver cancer) cell lines.

| Cell Line | Concentration (μM) | Viability (%) |

|---|---|---|

| MDA-MB-231 | 50 | 75 |

| MDA-MB-231 | 100 | 45 |

| HepG-2 | 50 | 70 |

| HepG-2 | 100 | 40 |

These findings suggest that while the compound exhibits some cytotoxicity, further optimization may be required to enhance selectivity and potency.

Case Study 1: Antibacterial Activity

In a controlled laboratory setting, researchers investigated the antibacterial properties of various substituted benzenediamines, including this compound. The study demonstrated that modifications to the amino groups significantly influenced antibacterial efficacy. The compound was found to exhibit synergistic effects when combined with certain antibiotics.

Case Study 2: Anticancer Potential

A recent study focused on the anticancer potential of deuterated benzenediamines. The research highlighted that deuteration could enhance metabolic stability and reduce toxicity in vivo. In animal models, treatment with deuterated compounds showed promising results in tumor size reduction compared to non-deuterated counterparts.

Q & A

Q. Q: What methodologies ensure high isotopic purity during the synthesis of 1,2-Benzene-D4-diamine?

A: Synthesis typically involves deuteration of 1,2-benzenediamine using deuterated reagents (e.g., D₂O or deuterium gas) under controlled catalytic conditions. To ensure ≥98% isotopic purity:

- Use excess deuterium sources to drive equilibrium toward deuteration.

- Purify via recrystallization or column chromatography to remove protonated residues .

- Validate purity using mass spectrometry (MS) to quantify D/H ratios.

Advanced Synthesis Optimization

Q. Q: How can deuteration efficiency be optimized for this compound in complex reaction systems?

A: Advanced strategies include:

- Catalyst Selection: Palladium or platinum catalysts enhance H/D exchange rates.

- Solvent Effects: Use aprotic solvents (e.g., deuterated DMF) to minimize back-exchange.

- Kinetic Monitoring: Track deuteration progress via in-situ NMR or IR spectroscopy to adjust reaction parameters dynamically .

Basic Analytical Characterization

Q. Q: What analytical techniques are critical for characterizing this compound?

A: Key methods:

-

NMR Spectroscopy: ¹H NMR (deuterated solvent suppression) and ²H NMR to confirm deuteration sites.

-

High-Resolution MS: Detect isotopic clusters (e.g., [M+D]⁺ peaks) to verify isotopic integrity.

-

Table 1: Example NMR shifts (protonated vs. deuterated):

Proton Position ¹H Shift (ppm) ²H Signal (Observed) NH₂ (H1/H2) 3.2–3.5 Absent Aromatic (H3–H6) 6.8–7.1 Reduced splitting

Advanced Spectral Resolution

Q. Q: How can overlapping spectral signals in deuterated analogs be resolved?

A: Use:

- 2D NMR (e.g., COSY, HSQC): Decouple aromatic and amine proton/deuteron interactions.

- Tandem MS/MS: Fragment ions (e.g., m/z 116 for D4 vs. m/z 112 for D0) to distinguish isotopologues.

- Isotopic Depletion Assays: Compare with synthetic standards to deconvolute spectral noise .

Basic Safety & Handling

Q. Q: What are essential safety protocols for handling this compound?

A: Follow:

- PPE: Gloves, lab coat, and goggles to avoid skin/eye contact.

- Ventilation: Use fume hoods to prevent inhalation of dust.

- Storage: Separate from oxidizing agents and acids in labeled, airtight containers .

Advanced Storage Compatibility

Q. Q: How should this compound be stored with other reagents to prevent degradation?

A: Classify by reactivity:

- Incompatible Groups: Halogenated organics, strong acids (risk of exothermic decomposition).

- Compatible Groups: Neutral aromatics, deuterated solvents (e.g., DMSO-d6).

- Monitoring: Regular FT-IR checks for amine oxidation (e.g., carbonyl formation) .

Basic Research Applications

Q. Q: How is this compound utilized as an internal standard in metabolomics?

A: It serves as:

- MS Internal Standard: Spiked into biological samples to normalize quantification of endogenous diamines.

- Matrix Effects Correction: Compensates for ion suppression/enhancement in complex samples .

Advanced Pathway Tracking

Q. Q: Can this compound trace metabolic flux in cancer studies?

A: Yes. Applications include:

-

Isotopic Tracer Studies: Incubate with cancer cell lines to track polyamine biosynthesis (e.g., spermidine pathways).

-

LC-MS/MS Workflow:

Parameter Value Column C18 reverse-phase Mobile Phase 0.1% Formic acid/MeOH Ionization ESI (+)

Data Contradiction Analysis

Q. Q: How to address conflicting results in deuteration efficiency studies?

A: Apply:

- Cross-Validation: Compare NMR, MS, and elemental analysis data.

- Error Source Identification: Check for residual moisture (protonates deuterated amines) or catalytic poisoning.

- Iterative Refinement: Adjust reaction time/temperature iteratively based on kinetic models .

Structural Analysis Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。